4-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine

Description

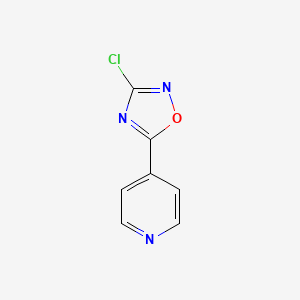

4-(3-Chloro-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a chlorine atom at the 3-position. This structure combines the aromatic nitrogen of pyridine with the electronegative oxadiazole ring, making it a promising scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name |

3-chloro-5-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMSNIJCUJNDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine Amidoximes with Carboxylic Acid Derivatives

A classical approach involves the reaction of pyridine carboxylic acid derivatives with amidoximes to form the oxadiazole ring. The general procedure includes:

- Starting with 2-chloropyridine-3-carboxylic acid or related pyridine carboxylic acids.

- Conversion of the carboxylic acid to an activated intermediate (e.g., acid chloride or mixed anhydride).

- Reaction with the corresponding amidoxime to form the 1,2,4-oxadiazole ring via cyclodehydration.

This method is exemplified by the synthesis of 2-chloro-[3-R-1,2,4-oxadiazol-5-yl]pyridines, which are key intermediates for further functionalization. Hydrazinolysis and subsequent esterification or amide formation can be used to modify the pyridine ring or introduce additional functional groups.

One-Pot Synthesis Using Vilsmeier Reagent Activation

An efficient one-pot method reported involves the activation of carboxylic acids with Vilsmeier reagents, which facilitates the cyclization with amidoximes to yield 3,5-disubstituted 1,2,4-oxadiazoles. This approach offers:

- Good to excellent yields (61–93%).

- Simple purification protocols.

- Use of readily available starting materials.

The reaction mechanism involves formation of an activated intermediate from the carboxylic acid which then reacts with the amidoxime to form the oxadiazole ring in a single step.

Tandem Reactions and Photoredox Catalysis

Recent advances include:

- Tandem reactions of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH), yielding oxadiazoles with high yields (~90%) and short reaction times (10 minutes). However, the use of superacid limits substrate scope due to sensitivity of starting materials.

- Visible light-induced [3+2] cycloaddition of disubstituted 2H-azirines with nitrosoarenes catalyzed by organic dyes (e.g., 9-mesityl-10-methylacridinium perchlorate), providing a green chemistry route to trisubstituted 1,2,4-oxadiazoles. This method, while environmentally friendly, suffers from moderate yields (35–50%).

Other Synthetic Considerations

- Mechanochemical synthesis (grinding or milling in solid state) is an emerging technique for oxadiazole formation, offering solvent-free conditions and potentially quantitative yields. However, no specific reports on 4-(3-chloro-1,2,4-oxadiazol-5-yl)pyridine via this method exist yet.

- The presence of chlorine on the oxadiazole ring requires careful control of reaction conditions to avoid dehalogenation or side reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of amidoximes with activated pyridine carboxylic acids | 2-Chloropyridine carboxylic acids, amidoximes | Acid chloride formation, cyclodehydration | Moderate to high | Well-established, versatile | Multi-step, requires activated acids |

| One-pot Vilsmeier reagent activation | Pyridine carboxylic acids, amidoximes | Vilsmeier reagent, one-pot reaction | 61–93 | Simple, good yields, easy purification | Requires Vilsmeier reagent handling |

| Tandem reaction with TfOH | Nitroalkenes, arenes, nitriles | TfOH, short reaction time | ~90 | Fast, high yield | Superacid limits substrate scope |

| Photoredox catalysis with visible light | 2H-Azirines, nitrosoarenes | Organic dye catalyst, visible light | 35–50 | Green chemistry, mild conditions | Moderate yields, complex purification |

| Mechanochemical synthesis | Solid-state reagents | Grinding/milling | Not reported | Solvent-free, potentially quantitative | Not yet applied to this compound |

Research Discoveries and Optimization Insights

- The chlorine substituent on the oxadiazole ring enhances biological activity but requires synthetic routes that preserve this functional group without substitution or elimination.

- One-pot synthetic methods reduce time and purification steps, improving scalability for drug discovery applications.

- Tandem and photoredox methods represent innovative, environmentally friendly approaches but need yield improvements for practical use.

- Mechanochemistry holds promise for future green synthesis but requires further exploration for this compound class.

- Advanced NMR and elemental analysis confirm the structure and purity of synthesized compounds, ensuring reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the oxadiazole ring undergoes nucleophilic substitution, particularly with amines, thiols, or alkoxides. For example:

-

Amine Substitution : Reaction with primary or secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 3-amino-1,2,4-oxadiazole-pyridine derivatives.

-

Thiol Substitution : Thiol-containing nucleophiles (e.g., thiourea) displace the chlorine under basic conditions (K₂CO₃, ethanol), forming sulfur-linked analogs.

Cross-Coupling Reactions

The pyridine and oxadiazole rings participate in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water produces biaryl derivatives. For example, coupling with phenylboronic acid yields 4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine.

-

Buchwald-Hartwig Amination : Aryl halides coupled with amines form extended π-conjugated systems, useful in optoelectronic materials.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

-

Nitrile Oxide Cycloaddition : Reaction with nitrile oxides (e.g., benzonitrile oxide) forms fused 1,2,4-oxadiazole-isoxazoline hybrids under thermal or microwave-assisted conditions.

Hydrolysis Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

-

Acidic Hydrolysis : Treatment with HCl (6M) at reflux converts the oxadiazole ring to a carboxylic acid derivative, yielding 4-(carboxy)pyridine.

-

Basic Hydrolysis : NaOH (10%) at 60°C cleaves the oxadiazole ring to form pyridine-4-carboxamide.

Research Findings

-

Antimicrobial Activity : Derivatives from nucleophilic substitution (e.g., 3-piperazinyl analogs) show potent activity against S. aureus (MIC = 2 µg/mL).

-

Anticancer Potential : Cross-coupled biaryl derivatives inhibit MDM2-p53 interaction (IC₅₀ = 0.8 µM), enhancing apoptosis in cancer cells .

-

COX-2 Selectivity : Pyrrolo-pyridazinones derived from hydrolysis exhibit 10-fold selectivity for COX-2 over COX-1 .

Scientific Research Applications

3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Material Science: It is employed in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can affect various biological pathways, including signal transduction and metabolic pathways, by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

a. 3-Methyl vs. 3-Chloro Substitution

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 162704-68-9): This analog replaces chlorine with a methyl group, reducing electronegativity. The melting point is 131–133°C, lower than expected for the chlorinated derivative due to weaker intermolecular forces. Methyl groups are electron-donating, which may reduce reactivity in electrophilic substitution reactions compared to the electron-withdrawing chlorine in the target compound .

- Biological Activity : Methyl-substituted oxadiazoles, such as 4-[(3-(4-pyridyl)-1,2,4-oxadiazol-5-yl)methoxy]-coumarin (compound 120), exhibit antimicrobial activity against S. aureus and E. coli (MIC values: 2–8 µg/mL) . The chloro analog is hypothesized to show enhanced activity due to improved target binding from increased polarity.

b. Dichlorophenyl and Complex Substituents

- 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine : The oxadiazole is substituted with a dichlorophenyl group, introducing steric bulk and enhanced lipophilicity. Such derivatives are often explored for pesticidal or anticancer applications but may suffer from metabolic instability due to the aromatic chlorine atoms .

Positional Isomerism on the Pyridine Ring

- 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: The chlorine is on the pyridine ring rather than the oxadiazole. This positional isomer exhibits distinct electronic effects, as the chloro group on pyridine directs electrophilic substitution to the 4-position.

Hybrid Structures with Additional Rings

- 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole : Incorporates a tetrahydro-2H-pyran ring, increasing molecular complexity and steric hindrance. Such derivatives are designed for enhanced blood-brain barrier penetration in neurological targets but may compromise synthetic yields .

Physicochemical Properties

Biological Activity

4-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a 3-chloro-1,2,4-oxadiazole moiety. The synthesis typically involves cyclization reactions of appropriate precursors, such as 3,6-dichloropicolinoyl chloride with amidoximes under specific conditions to yield the desired product.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| This compound | 0.8 | Escherichia coli |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably, it has shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells.

| Cell Line | IC50 (µM) | Type of Activity |

|---|---|---|

| Ovarian Cancer Cells | 12 | Cytotoxic |

| Non-Cancerous Cells | >50 | Low Toxicity |

This differential activity highlights its potential as a selective anticancer agent .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in immune cells.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 70 | 10 |

| IL-6 | 60 | 10 |

These findings suggest that it could be useful in treating inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in microbial growth and inflammation .

Case Studies

Several studies have explored the biological activity of similar compounds within the oxadiazole class:

- Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against multidrug-resistant strains of bacteria.

- Cancer Cell Inhibition : Another investigation reported that oxadiazole derivatives showed promising results in inhibiting tumor growth in animal models of breast cancer.

These case studies reinforce the potential therapeutic applications of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.